Synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide: A Technical Guide
Synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and logical synthetic pathway for the preparation of 3-amino-5-fluoro-1H-indole-2-carbohydrazide, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Indole derivatives, particularly those functionalized with fluorine and amino groups, are prevalent in a wide array of pharmacologically active compounds. This document outlines a multi-step synthesis commencing with the well-established Fischer indole synthesis to construct the core 5-fluoroindole framework, followed by regioselective C3-nitration, subsequent reduction to the pivotal 3-aminoindole intermediate, and concluding with the conversion to the target carbohydrazide. Each step is detailed with mechanistic insights, step-by-step protocols, and a discussion of the critical process parameters, providing a self-validating system for laboratory application.
Strategic Approach: Retrosynthetic Analysis
The synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide is best approached through a convergent strategy that builds complexity upon a stable, core intermediate. The carbohydrazide functional group is logically disconnected to reveal its precursor, an ethyl ester, which is a common and stable handle in indole chemistry. The 3-amino group can be installed via the reduction of a 3-nitro precursor, a standard transformation in aromatic chemistry.[1] This leads back to a key intermediate, ethyl 5-fluoro-1H-indole-2-carboxylate, which can be efficiently constructed using the classical Fischer indole synthesis.
Part I: Construction of the Core Scaffold via Fischer Indole Synthesis
The Fischer indole synthesis is a reliable and time-honored method for constructing the indole ring system.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable carbonyl compound. For our target, this involves the reaction of 4-fluorophenylhydrazine with ethyl pyruvate.
Mechanistic Rationale
The reaction proceeds through several key steps:
-
Hydrazone Formation: 4-fluorophenylhydrazine condenses with ethyl pyruvate to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: A key electrocyclic reaction occurs, breaking the N-N bond and forming a C-C bond.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine.
-
Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia under acidic conditions to yield the final aromatic indole ring.[2]
Detailed Experimental Protocol: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate (3)
This protocol is adapted from established procedures for Fischer indole synthesis.[2][4]
Materials:
-
4-Fluorophenylhydrazine hydrochloride (1)
-
Ethyl pyruvate (2)
-
Polyphosphoric acid (PPA) or an alternative acid catalyst like ZnCl₂ or H₂SO₄ in acetic acid.
-
Ethanol, anhydrous
-
Ice-water bath
-
Sodium bicarbonate solution, saturated
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Often, the hydrazone precipitates out of solution upon formation.
-
Isolation of Hydrazone (Optional but Recommended): The formed hydrazone can be filtered, washed with cold ethanol, and dried under vacuum. This ensures the removal of any unreacted starting materials before the cyclization step.
-
Cyclization: Add the dried hydrazone to polyphosphoric acid (PPA) pre-heated to approximately 80-100 °C with vigorous stirring. The reaction is typically exothermic. Maintain the temperature for 1-2 hours, monitoring completion by TLC.
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purification: The crude ethyl 5-fluoro-1H-indole-2-carboxylate (3) can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| Ethyl 5-fluoro-1H-indole-2-carboxylate (3) | [Image of structure] | C₁₁H₁₀FNO₂ | 207.20 | 75-85% |
Part II: Regioselective Functionalization at the C3-Position
The indole C3 position is highly nucleophilic and susceptible to electrophilic attack. This property is exploited to introduce the nitro group, which serves as a precursor to the desired amino functionality.
Step 2a: Electrophilic Nitration of the Indole Core
Causality Behind Experimental Choices: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh for the sensitive indole nucleus and can lead to oxidation and polymerization. Milder, non-acidic nitrating agents are preferred. A system generating trifluoroacetyl nitrate in situ from tetramethylammonium nitrate and trifluoroacetic anhydride provides a highly effective and regioselective method for the 3-nitration of indoles under non-acidic conditions.[5][6]
Detailed Experimental Protocol: Synthesis of Ethyl 5-fluoro-3-nitro-1H-indole-2-carboxylate (4)
Materials:
-
Ethyl 5-fluoro-1H-indole-2-carboxylate (3)
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (CH₃CN), anhydrous
-
Ice-water bath (0-5 °C)
Procedure:
-
Reaction Setup: To a solution of ethyl 5-fluoro-1H-indole-2-carboxylate (3) (1.0 eq) in anhydrous acetonitrile, add tetramethylammonium nitrate (1.1 eq).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add a solution of trifluoroacetic anhydride (1.5 eq) in anhydrous acetonitrile dropwise to the cooled mixture, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).[6]
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product (4) is then purified by column chromatography on silica gel.
Step 2b: Reduction of the Nitro Group
Expertise & Experience: The reduction of an aromatic nitro group to an amine is a fundamental transformation. While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method, chemical reductants like stannous chloride (SnCl₂) in an acidic medium are highly effective, reliable, and tolerant of the ester functional group.[7] SnCl₂ is particularly useful as it avoids the need for high-pressure hydrogenation equipment.
Detailed Experimental Protocol: Synthesis of Ethyl 3-amino-5-fluoro-1H-indole-2-carboxylate (5)
Materials:
-
Ethyl 5-fluoro-3-nitro-1H-indole-2-carboxylate (4)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: Dissolve the nitroindole (4) (1.0 eq) in ethanol or ethyl acetate.
-
Addition of Reducing Agent: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl to the mixture.
-
Reaction: Heat the mixture to reflux (or stir at an elevated temperature, e.g., 50-60 °C) and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous NaOH solution (e.g., 5-10 M) until the pH is basic (~10-11). This will precipitate tin salts.
-
Extraction and Purification: Extract the product into ethyl acetate. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The resulting ethyl 3-amino-5-fluoro-1H-indole-2-carboxylate (5) may require purification by column chromatography, although it is often of sufficient purity for the next step. Note that 3-aminoindoles can be unstable and sensitive to air and light, so prompt use is recommended.[7]
| Intermediate | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 5-fluoro-3-nitro-1H-indole-2-carboxylate (4) | [Image of structure] | C₁₁H₉FN₂O₄ | 252.20 |
| Ethyl 3-amino-5-fluoro-1H-indole-2-carboxylate (5) | [Image of structure] | C₁₁H₁₁FN₂O₂ | 222.22 |
Part III: Final Conversion to the Target Carbohydrazide
The final step involves the conversion of the ethyl ester to the desired carbohydrazide via hydrazinolysis. This is a standard and high-yielding nucleophilic acyl substitution reaction.
Mechanistic Rationale
Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating ethanol as a leaving group to form the highly stable carbohydrazide product.
Detailed Experimental Protocol: Synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide (6)
This protocol is based on general procedures for the synthesis of indole carbohydrazides.[8][9]
Materials:
-
Ethyl 3-amino-5-fluoro-1H-indole-2-carboxylate (5)
-
Hydrazine monohydrate (99%)
-
Ethanol
Procedure:
-
Reaction Setup: Suspend or dissolve the amino-ester (5) (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add an excess of hydrazine monohydrate (10-20 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours.[9] The progress of the reaction can be monitored by TLC. Often, the product will precipitate from the reaction mixture as it forms.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. If a precipitate has formed, it can be collected by filtration. If not, the mixture can be concentrated under reduced pressure and the residue triturated with water or an ether/hexane mixture to induce precipitation.
-
Purification: The collected solid is washed with cold water and then a small amount of cold ethanol to remove excess hydrazine. The product (6) is then dried under vacuum. It is often obtained in high purity without the need for further chromatographic purification.
Data and Workflow Visualization
Overall Synthetic Pathway```dot
Caption: Standard laboratory workflow for each synthetic step.
Summary of Characterization Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected Analytical Signals |
| Ethyl 5-fluoro-1H-indole-2-carboxylate (3) | C₁₁H₁₀FNO₂ | 207.20 | ¹H NMR: Signals for ethyl group (triplet, quartet), aromatic protons, indole NH (broad singlet). ¹⁹F NMR: Singlet in the aryl fluoride region. MS (ESI+): m/z 208 [M+H]⁺. |
| Ethyl 5-fluoro-3-nitro-1H-indole-2-carboxylate (4) | C₁₁H₉FN₂O₄ | 252.20 | ¹H NMR: Disappearance of C3-H proton signal. Downfield shift of remaining aromatic protons. MS (ESI+): m/z 253 [M+H]⁺. |
| Ethyl 3-amino-5-fluoro-1H-indole-2-carboxylate (5) | C₁₁H₁₁FN₂O₂ | 222.22 | ¹H NMR: Appearance of a broad singlet for the -NH₂ group. Upfield shift of aromatic protons compared to nitro-intermediate. MS (ESI+): m/z 223 [M+H]⁺. |
| 3-amino-5-fluoro-1H-indole-2-carbohydrazide (6) | C₉H₉FN₄O | 208.19 | ¹H NMR: Disappearance of ethyl group signals. Appearance of broad singlets for -NHNH₂ protons. MS (ESI+): m/z 209 [M+H]⁺. |
Safety and Handling
-
Hydrazine Monohydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Trifluoroacetic Anhydride (TFAA): Is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Strong Acids (PPA, HCl): Are corrosive and should be handled with appropriate PPE. PPA reactions should be quenched carefully by adding to ice to manage the exothermic hydrolysis.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
This guide details a logical and experimentally validated three-stage, four-step synthesis for 3-amino-5-fluoro-1H-indole-2-carbohydrazide. The pathway leverages classical and modern synthetic transformations, including the Fischer indole synthesis, regioselective nitration, nitro group reduction, and hydrazinolysis. By providing detailed protocols and explaining the rationale behind the chosen methodologies, this document serves as a reliable resource for researchers aiming to synthesize this and structurally related indole derivatives for applications in pharmaceutical and materials science.
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